![molecular formula C7H15LiS2Si B14684676 Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- CAS No. 34410-04-3](/img/structure/B14684676.png)
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- is an organolithium compound that combines the properties of lithium with those of the 1,3-dithiane and trimethylsilyl groups. This compound is of significant interest in organic synthesis due to its unique reactivity and stability. It is often used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- can be synthesized through the reaction of 2-(trimethylsilyl)-1,3-dithiane with an organolithium reagent such as butyllithium. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:
(CH3)3SiCH2S2C3H6+BuLi→(CH3)3SiCHLiS2C3H6+BuH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Substitution: Can participate in substitution reactions where the lithium atom is replaced by another group.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in THF at low temperatures.
Substitution: Often uses halides or other leaving groups in the presence of a polar aprotic solvent.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
Nucleophilic Addition: Produces alcohols or other functionalized compounds.
Substitution: Results in the formation of new organosilicon or organosulfur compounds.
Oxidation and Reduction: Yields various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Material Science: Plays a role in the development of new materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism by which Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- exerts its effects involves the nucleophilic attack of the lithium atom on electrophilic centers. The trimethylsilyl group provides steric protection and enhances the stability of the compound, while the 1,3-dithiane moiety facilitates the formation of stable intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity but different structural features.
(Trimethylsilyl)methyllithium: Shares the trimethylsilyl group but has a different core structure.
2-(Trimethylsilyl)-1,3-dithiane: The precursor to the lithium compound, lacking the lithium atom.
Uniqueness
Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]- is unique due to its combination of lithium, trimethylsilyl, and 1,3-dithiane groups, which confer distinct reactivity and stability. This makes it particularly valuable in organic synthesis and other applications where precise control over reactivity is required.
Propiedades
Número CAS |
34410-04-3 |
|---|---|
Fórmula molecular |
C7H15LiS2Si |
Peso molecular |
198.4 g/mol |
InChI |
InChI=1S/C7H15S2Si.Li/c1-10(2,3)7-8-5-4-6-9-7;/h4-6H2,1-3H3;/q-1;+1 |
Clave InChI |
OONXHNFSFCAGCI-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)[C-]1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


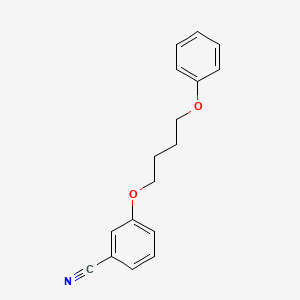


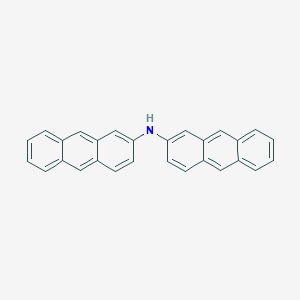
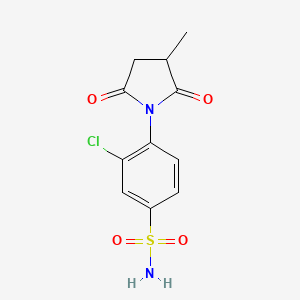

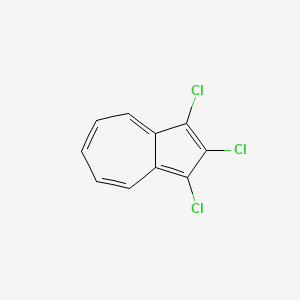
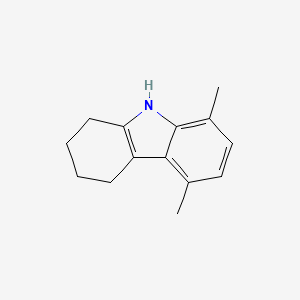
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
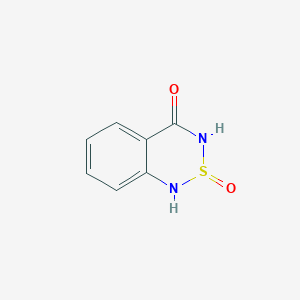
![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)
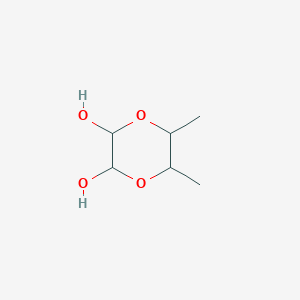
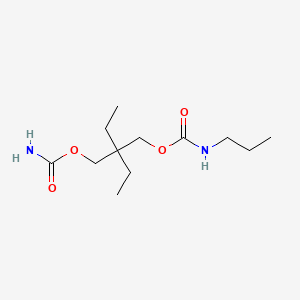
![(Z)-1-[3-[(E)-octadec-9-enoyl]imidazolidin-1-yl]octadec-9-en-1-one](/img/structure/B14684683.png)
